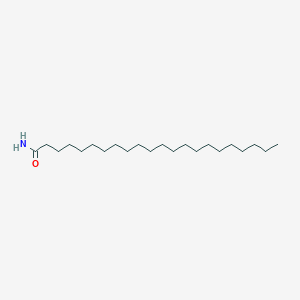
4-Chloro-6-ethoxyquinazoline
Vue d'ensemble
Description
4-Chloro-6-ethoxyquinazoline is a compound that belongs to the quinazoline family, which is a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including anticancer, antimalarial, antidiabetic, and antiviral agents .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple and readily available raw materials. For instance, the synthesis of 6-hydroxy-2,4-diaminoquinazolines utilizes a solid-phase bound intermediate, which allows for sequential substitution of chlorines to yield the desired compounds with high purity . Another example is the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which involves selective nucleophilic attack and crystallizes in the orthorhombic system . Additionally, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, an important intermediate for EGFR and HER-2 kinase inhibitors, demonstrates the use of the Gould-Jacobs methodology, although it requires high temperatures that can lead to low yields and byproduct formation .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often confirmed using various spectroscopic techniques such as IR, MS, and 1H-NMR. For example, the structure of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was confirmed using 1H NMR and MS spectrum . X-ray crystallography is also used to determine the crystal structure, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, which revealed an orthorhombic crystal system .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions with different reagents to yield novel compounds. For instance, 2-ethoxy-4-chloroquinazoline reacts with nitrogen nucleophiles to produce a range of derivatives, including triazoloquinazolines and sugar hydrazones with potential antimicrobial activity . The reactivity of these compounds can be manipulated to create diverse chemical structures, which can be further modified for enhanced biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and pharmaceutical applications. For example, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline acts as an effective inhibitor on the proliferation of a lung cancer cell line, which is likely due to its specific chemical structure and the presence of functional groups that interact with biological targets . The synthesis methods often aim to optimize these properties by introducing various substituents to the quinazoline core.
Applications De Recherche Scientifique
Anticancer Agent Development
4-Chloro-6-ethoxyquinazoline derivatives have been investigated for their potential in anticancer treatments. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Chloro-6-ethoxyquinazoline, demonstrated potent apoptosis-inducing properties and showed high efficacy in human breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).
Synthesis of Quinazoline Derivatives
The compound has been used in the synthesis of various quinazoline derivatives. For example, research has shown the utility of 2-ethoxy-4-chloroquinazoline in synthesizing novel quinazoline derivatives with antimicrobial activity (El-Hashash et al., 2011). Another study demonstrated the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine, a precursor for various quinazoline derivatives (Jiang Jia-mei, 2010).
Tubulin-Polymerization Inhibitors
4-Chloro-6-ethoxyquinazoline derivatives have been optimized for use as tubulin-polymerization inhibitors, targeting the colchicine site. These compounds displayed significant in vitro cytotoxic activity and potential in inhibiting tubulin assembly, providing insights for developing new anticancer drugs (Wang et al., 2014).
Chemosensors for Metal Ions
Some derivatives of 4-Chloro-6-ethoxyquinazoline have been characterized for use as chemosensors, specifically for detecting metal ions like cadmium. This application is crucial in monitoring Cd^2+ concentrations in waste streams and food products (Prodi et al., 2001).
Antioxidant Properties
Research on Ethoxyquin, a related compound, highlights its role as an antioxidant used in animal feed. This study provides insights into the antioxidant properties and potential health implications of such compounds (Blaszczyk et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-6-ethoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWPZLGHHNOKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473773 | |
| Record name | 4-chloro-6-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxyquinazoline | |
CAS RN |
155960-92-2 | |
| Record name | 4-Chloro-6-ethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6-ethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)


![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)


![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)





